molecular formula C11H20N2O8 B13845173 5-acetamido-3,5,9-trideoxy-9-amino-D-glycero-D-galacto-2-nonulosonic acid

5-acetamido-3,5,9-trideoxy-9-amino-D-glycero-D-galacto-2-nonulosonic acid

Cat. No.: B13845173
M. Wt: 308.29 g/mol
InChI Key: YOUCQAACRFVTEI-BOHATCBPSA-N
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Description

N-Acetyl-9-amino-9-deoxyneuraminic Acid is a derivative of neuraminic acid, a key component in the structure of sialic acids. Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition, signaling, and adhesion processes. N-Acetyl-9-amino-9-deoxyneuraminic Acid is particularly significant due to its unique structure, which includes an amino group at the ninth position, making it a valuable compound in biochemical and medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-9-amino-9-deoxyneuraminic Acid typically involves the modification of neuraminic acid derivativesThis can be achieved through a series of chemical reactions involving reagents such as acetic anhydride and ammonia under controlled conditions .

Industrial Production Methods

Industrial production of N-Acetyl-9-amino-9-deoxyneuraminic Acid often employs biotechnological approaches, including the use of engineered microbial strains capable of producing the compound through fermentation processes. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-9-amino-9-deoxyneuraminic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products

Scientific Research Applications

N-Acetyl-9-amino-9-deoxyneuraminic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-9-amino-9-deoxyneuraminic Acid involves its interaction with specific molecular targets, such as neuraminidase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, thereby preventing the cleavage of sialic acids from glycoproteins and glycolipids. This inhibition can disrupt viral replication and other biological processes dependent on neuraminidase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-9-amino-9-deoxyneuraminic Acid is unique due to the presence of the amino group at the ninth position, which enhances its reactivity and potential for modification. This structural feature makes it a valuable tool in the synthesis of novel glycoconjugates and in the development of therapeutic agents .

Properties

Molecular Formula

C11H20N2O8

Molecular Weight

308.29 g/mol

IUPAC Name

(4S,5R,6R,7R,8R)-5-acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid

InChI

InChI=1S/C11H20N2O8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3,12H2,1H3,(H,13,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1

InChI Key

YOUCQAACRFVTEI-BOHATCBPSA-N

Isomeric SMILES

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CN)O)O)O

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN)O)O)O

Origin of Product

United States

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